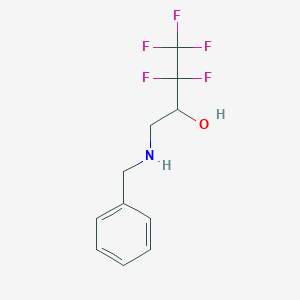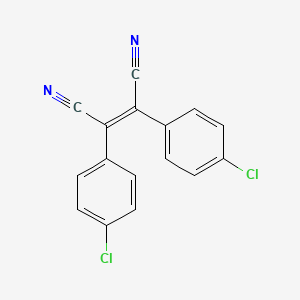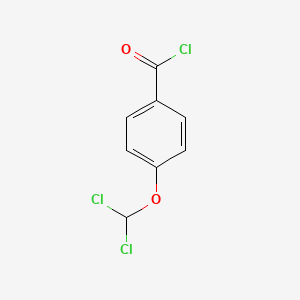
2,2'-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl is a fluorinated aromatic compound known for its unique chemical properties. The presence of hexafluoropropoxy groups and a bromine atom on the diphenyl structure imparts distinct characteristics, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl typically involves the reaction of 5-bromo-diphenyl with hexafluoropropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common catalysts used include palladium or other transition metals, which facilitate the formation of the hexafluoropropoxy groups on the diphenyl structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The hexafluoropropoxy groups can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学研究应用
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and resistance to harsh conditions.
作用机制
The mechanism of action of 2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl involves its interaction with molecular targets through its fluorinated and brominated functional groups. These interactions can affect various pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Cell Membrane Interaction: The fluorinated groups can interact with cell membranes, affecting their properties and functions.
相似化合物的比较
Similar Compounds
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5,5’-dicyano-1,1’-diphenyl: Similar structure but with cyano groups instead of a bromine atom.
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated compound used as a solvent in various chemical reactions.
Uniqueness
2,2’-Bis(1,1,2,3,3,3-hexafluoropropoxy)-5-bromo-diphenyl is unique due to the combination of hexafluoropropoxy groups and a bromine atom on the diphenyl structure. This combination imparts distinct chemical properties, such as high stability, resistance to oxidation, and unique reactivity patterns, making it valuable in specialized applications.
属性
IUPAC Name |
4-bromo-1-(1,1,2,3,3,3-hexafluoropropoxy)-2-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrF12O2/c19-8-5-6-12(33-18(30,31)14(21)16(25,26)27)10(7-8)9-3-1-2-4-11(9)32-17(28,29)13(20)15(22,23)24/h1-7,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROZPVGHQSHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Br)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrF12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)








![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)



